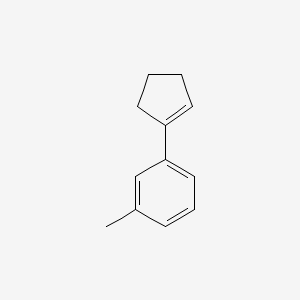![molecular formula C8H6N2S2 B14664389 3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole CAS No. 38143-52-1](/img/structure/B14664389.png)
3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Dithiazolo[4,3-a]benzimidazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of heterocycles known for their significant roles in various biological systems and pharmaceutical applications. The unique structure of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole imparts it with distinct chemical properties and reactivity, making it a valuable subject of study in synthetic and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole typically involves the reaction of 6H-1,3,5-oxathiazines with elemental sulfur. This thermal reaction facilitates the formation of the dithiazole ring system. Another method involves the oxidation of 3H-1,2,4-dithiazoles using mCPBA (meta-chloroperoxybenzoic acid) in the presence of sodium bicarbonate at low temperatures .
Industrial Production Methods
While specific industrial production methods for 3H-1,2,4-dithiazolo[4,3-a]benzimidazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
化学反応の分析
Types of Reactions
3H-1,2,4-Dithiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole S-oxides using oxidizing agents like mCPBA.
Substitution: The presence of reactive sulfur and nitrogen atoms allows for substitution reactions, where different substituents can be introduced into the ring system.
Common Reagents and Conditions
Oxidation: mCPBA in chloroform at 0°C with sodium bicarbonate.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new functional groups into the dithiazole ring.
Major Products
Dithiazole S-oxides: Formed through oxidation reactions.
Substituted Dithiazoles: Resulting from substitution reactions with different reagents.
科学的研究の応用
作用機序
The mechanism of action of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets, primarily through its reactive sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and substitution reactions suggests it could modulate biological processes through these mechanisms .
類似化合物との比較
Similar Compounds
3H-1,2,4-Triazolo[4,3-a]benzimidazole: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms instead of sulfur.
Thiabendazole: A benzimidazole derivative used as an antiparasitic agent.
Uniqueness
3H-1,2,4-Dithiazolo[4,3-a]benzimidazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may only contain nitrogen or other heteroatoms .
特性
CAS番号 |
38143-52-1 |
|---|---|
分子式 |
C8H6N2S2 |
分子量 |
194.3 g/mol |
IUPAC名 |
1H-[1,2,4]dithiazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C8H6N2S2/c1-2-4-7-6(3-1)9-8-10(7)5-11-12-8/h1-4H,5H2 |
InChIキー |
QSGBMGHXILPGIV-UHFFFAOYSA-N |
正規SMILES |
C1N2C3=CC=CC=C3N=C2SS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)



